2-Amino-5-chloro-6H-1,3-thiazin-4-ol
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Overview
Description
2-Amino-5-chloro-6H-1,3-thiazin-4-ol is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-chloro-6H-1,3-thiazin-4-ol can be achieved through several methods. One common approach involves the cyclocondensation of appropriate precursors under controlled conditions. For example, the reaction of 2-amino-5-chlorobenzaldehyde with thiourea in the presence of a base can yield the desired thiazine derivative .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of solvents, catalysts, and specific temperature and pressure conditions to ensure efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-chloro-6H-1,3-thiazin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiazine derivatives .
Scientific Research Applications
2-Amino-5-chloro-6H-1,3-thiazin-4-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It exhibits various biological activities, making it a candidate for drug discovery and development.
Medicine: The compound has potential therapeutic applications due to its antimicrobial, antifungal, and anticancer properties.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Amino-5-chloro-6H-1,3-thiazin-4-ol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit essential enzymes or disrupt cell membrane integrity. The compound’s anticancer properties could be related to its ability to induce apoptosis or inhibit cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Amino-5-chloro-6H-1,3-thiazin-4-ol include other thiazine derivatives such as:
- 2-Amino-5-chloro-6H-1,3-thiazin-4-one
- 2-Amino-6H-1,3-thiazin-4-ol
- 2-Amino-5-chloro-1,3-thiazole
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
54718-46-6 |
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Molecular Formula |
C4H5ClN2OS |
Molecular Weight |
164.61 g/mol |
IUPAC Name |
2-amino-5-chloro-6H-1,3-thiazin-4-ol |
InChI |
InChI=1S/C4H5ClN2OS/c5-2-1-9-4(6)7-3(2)8/h8H,1H2,(H2,6,7) |
InChI Key |
CTQDPNHMDPJFOY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(N=C(S1)N)O)Cl |
Origin of Product |
United States |
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